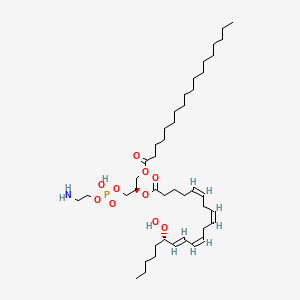

1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

Descripción

Propiedades

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78NO10P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(45)50-38-41(39-52-55(48,49)51-37-36-44)53-43(46)35-31-27-24-21-18-15-16-19-22-25-29-33-40(54-47)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,47H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILISYDMFRZNALR-AQLFUWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe in Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer and neurodegeneration. A key effector molecule in this intricate cascade is the oxidized phospholipid, 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (SAPE-OOH). This technical guide provides an in-depth exploration of the multifaceted role of SAPE-OOH in the execution of ferroptosis. We will detail its biosynthesis, its function as a potent death signal, and its newly discovered role as a ligand for macrophage-mediated clearance of ferroptotic cells. This document consolidates key quantitative data, provides detailed experimental protocols for its study, and visualizes the complex signaling and experimental workflows involved.

Introduction to SAPE-OOH and Ferroptosis

Ferroptosis is characterized by the overwhelming accumulation of lipid hydroperoxides, particularly on phosphatidylethanolamine (PE) phospholipids containing polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA). The enzyme glutathione peroxidase 4 (GPX4) is the central guardian against ferroptosis, detoxifying lipid hydroperoxides. Inhibition of GPX4, either directly by molecules like RSL3 or indirectly by depleting its cofactor glutathione, leads to the uncontrolled lipid peroxidation that defines ferroptosis.

Within this process, SAPE-OOH has been identified as a specific and potent ferroptotic death signal.[1][2] It is generated from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO).[2][3] The generation of SAPE-OOH is a critical downstream event following GPX4 inactivation and is a direct executioner of the ferroptotic cell death program.

The Biosynthesis and Pro-Ferroptotic Mechanism of SAPE-OOH

The journey to ferroptosis induction via SAPE-OOH involves a well-defined enzymatic pathway. The key enzymes involved are Acyl-CoA synthetase long-chain family member 4 (ACSL4) and Lysophosphatidylcholine acyltransferase 3 (LPCAT3). ACSL4 is crucial for esterifying arachidonic acid into arachidonoyl-CoA.[4][5] Subsequently, LPCAT3 incorporates this activated arachidonic acid into lysophosphatidylethanolamine to form SAPE, enriching cellular membranes with this oxidizable phospholipid.[6]

Upon a ferroptotic stimulus, such as GPX4 inhibition, 15-lipoxygenase (15-LO) catalyzes the direct oxidation of the arachidonoyl moiety within SAPE to generate SAPE-OOH.[2][7] This oxidized phospholipid integrates into cellular membranes, disrupting their integrity and leading to cell death.

Significantly, exogenous administration of SAPE-OOH can induce ferroptosis even in cells lacking ACSL4, demonstrating that it acts as a downstream executioner of this cell death pathway.[1] This highlights the central role of SAPE-OOH in the final commitment to ferroptotic death.

Quantitative Data on SAPE-OOH in Ferroptosis

The following tables summarize key quantitative data from studies investigating the role of SAPE-OOH in ferroptosis.

Table 1: Effect of Exogenous SAPE-OOH on Ferroptosis

| Cell Line | Treatment | Concentration | Effect on Cell Viability/Death | Reference |

| Pfa1 mouse embryonic fibroblasts (WT) | SAPE-OOH + RSL3 (100 nM) | 0.9 µM | Increased LDH release | [1] |

| Pfa1 mouse embryonic fibroblasts (Acsl4 KO) | SAPE-OOH + RSL3 (100 nM) | 0.9 µM | Increased LDH release | [1] |

| HL60 cells | SAPE-OOH | 2.5 µM | Induced ferroptosis (PI staining) | [8][9] |

Table 2: Induction of Ferroptosis by RSL3

| Cell Line | RSL3 Concentration | Time | Effect on Cell Viability | Reference |

| HCT116, LoVo, HT29 (Colorectal Cancer) | 3 µM | 24 h | Significant decrease in cell viability | [7] |

| K1 (Thyroid Cancer) | 0.1 µM | Not specified | ~50% decrease in cell viability | [1] |

| DU145 (Prostate Cancer) | 1 µM | 48 h | Significant decrease in viable cell count | [10] |

| TRAMP-C2 (Prostate Cancer) | 2 µM | 48 h | Significant decrease in viable cell count | [10] |

SAPE-OOH as an "Eat-Me" Signal for Phagocytosis

Beyond its direct role in executing cell death, SAPE-OOH also functions as a critical "eat-me" signal on the surface of ferroptotic cells, facilitating their clearance by macrophages.[11][12][13] This process is crucial for maintaining tissue homeostasis and modulating the immune response to cell death.

SAPE-OOH on the outer leaflet of the plasma membrane is directly recognized by Toll-like receptor 2 (TLR2) on macrophages.[11][13] This interaction triggers a signaling cascade that leads to the engulfment and degradation of the ferroptotic cell. This discovery unveils a novel and specific mechanism for the recognition and clearance of cells undergoing ferroptosis, distinguishing it from the clearance of apoptotic cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of SAPE-OOH in ferroptosis.

Induction of Ferroptosis in Cell Culture

Objective: To induce ferroptosis in a controlled in vitro setting using the GPX4 inhibitor RSL3.

Materials:

-

Cell line of interest (e.g., HT-1080, Pfa1 MEFs)

-

Complete cell culture medium

-

RSL3 (stock solution in DMSO)

-

Ferrostatin-1 (stock solution in DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment.

-

Incubate the cells overnight to allow for attachment.

-

Prepare working solutions of RSL3 and Ferrostatin-1 in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration of RSL3 for the specific cell line.

-

For ferroptosis induction, remove the old medium and add the medium containing the desired concentration of RSL3.

-

For rescue experiments, pre-treat cells with Ferrostatin-1 (e.g., 1 µM) for 1-2 hours before adding RSL3.

-

Include appropriate controls: a vehicle control (DMSO) and a Ferrostatin-1 only control.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

Proceed with downstream assays to assess cell viability or lipid peroxidation.

Cell Viability Assay (MTT Assay)

Objective: To quantify cell viability following induction of ferroptosis.

Materials:

-

Treated cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

At the end of the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[1]

-

Express cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To measure cytotoxicity by quantifying the release of LDH from damaged cells.

Materials:

-

Treated cells in a 96-well plate

-

LDH Cytotoxicity Assay Kit (commercially available)

-

Microplate reader

Procedure:

-

At the end of the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).

-

Carefully transfer a specific volume of the cell culture supernatant (e.g., 50-100 µL) to a new 96-well assay plate.

-

Prepare the LDH reaction solution according to the manufacturer's instructions.

-

Add the LDH reaction solution to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.[14][15]

-

Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to a maximum LDH release control (cells lysed with a detergent).

Lipid Peroxidation Assay (C11-BODIPY 581/591)

Objective: To detect and quantify lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

Treated cells in a suitable format (e.g., 6-well plate, chamber slide)

-

C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Following treatment to induce ferroptosis, remove the culture medium.

-

Wash the cells twice with PBS.

-

Incubate the cells with 2.5 µM C11-BODIPY 581/591 in PBS for 30 minutes at 37°C.[1]

-

Wash the cells twice with PBS to remove excess probe.

-

Analyze the cells immediately using a fluorescence microscope or flow cytometer. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.

LC-MS/MS Analysis of SAPE-OOH

Objective: To identify and quantify SAPE-OOH in biological samples.

Procedure: This is a highly specialized technique that requires expertise and dedicated instrumentation. A general workflow is provided below, but specific parameters will need to be optimized.

-

Lipid Extraction: Extract total lipids from cell pellets or tissues using a modified Bligh-Dyer or Folch method.

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

-

Chromatographic Separation: Use a normal-phase liquid chromatography (LC) column to separate different lipid classes.

-

Mass Spectrometry (MS) Analysis: Couple the LC system to a high-resolution mass spectrometer. Use electrospray ionization (ESI) in negative ion mode.

-

Identification and Quantification: Identify SAPE-OOH based on its accurate mass-to-charge ratio (m/z) and characteristic fragmentation pattern in MS/MS mode.[16] Quantify using an appropriate internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the role of SAPE-OOH in ferroptosis.

Caption: Signaling pathway of SAPE-OOH mediated ferroptosis.

Caption: General experimental workflow for studying ferroptosis.

Conclusion

1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe (SAPE-OOH) is a central and indispensable molecule in the execution of ferroptosis. Its generation via the ACSL4-LPCAT3-15-LO axis following GPX4 inhibition serves as a definitive commitment to this form of regulated cell death. Furthermore, its role as an "eat-me" signal for macrophage-mediated clearance highlights a sophisticated interplay between dying cells and the immune system. A thorough understanding of the biology of SAPE-OOH is paramount for researchers and drug development professionals seeking to modulate ferroptosis for therapeutic benefit. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this critical lipid mediator.

References

- 1. benchchem.com [benchchem.com]

- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

The Role of SAPE-OOH in Ferroptotic Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer and neurodegeneration. A key molecular player in this intricate process is 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine hydroperoxide (SAPE-OOH). This technical guide provides an in-depth exploration of the mechanism of action of SAPE-OOH in cell death, consolidating current research findings into a comprehensive resource. This document details the signaling pathways initiated by SAPE-OOH, presents quantitative data from key experimental findings, and provides detailed protocols for the essential assays used to investigate its function.

The Core Mechanism: SAPE-OOH as a "Death" and "Eat-Me" Signal

SAPE-OOH is not merely a byproduct of oxidative stress but an active signaling molecule that executes the ferroptotic death program and orchestrates the subsequent immunological response. Its mechanism of action can be understood through two primary roles:

-

Induction of Ferroptosis: As a lipid hydroperoxide, the accumulation of SAPE-OOH in cellular membranes, particularly the plasma membrane, disrupts membrane integrity and function, leading to the characteristic features of ferroptotic cell death. This process is tightly regulated by the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), which normally reduces lipid hydroperoxides. Inhibition or inactivation of GPX4 leads to the accumulation of lipid peroxides like SAPE-OOH, thereby triggering ferroptosis.

-

Signal for Phagocytic Clearance: Beyond its direct role in cell demise, SAPE-OOH acts as an "eat-me" signal on the surface of ferroptotic cells.[1][2] This exposed oxidized phospholipid is recognized by Toll-like receptor 2 (TLR2) on the surface of macrophages.[1][2] This interaction initiates a signaling cascade within the macrophage, leading to the engulfment and clearance of the dying ferroptotic cell, a critical step in maintaining tissue homeostasis and preventing inflammation.

Quantitative Data on SAPE-OOH-Induced Cell Death

The following tables summarize quantitative data from key studies investigating the effects of SAPE-OOH and related molecules in inducing ferroptosis.

| Parameter | Cell Line | Treatment | Concentration | Duration | Result | Reference |

| Cell Viability | HL60 | SAPE-OOH | 2.5 µM | 6 h | Increased cell death as measured by Propidium Iodide (PI) staining, comparable to RSL3-induced ferroptosis. | [3] |

| LDH Release | Pfa1 (WT) | SAPE-OOH (in the presence of RSL3) | 0.9 µM | 6 h | Did not significantly induce ferroptosis alone, but enhanced RSL3-triggered ferroptosis. LDH release was 6.2% with SAPE-OOH vs 8.1% in WT. | [4] |

| Phagocytosis | THP-1 | Co-culture with SAPE-OOH treated HL60 | 2.5 µM | 6 h | Naive HL60 cells supplemented with SAPE-OOH were effectively phagocytosed by macrophages. | [3] |

| TLR2 Ubiquitination | THP-1 | SAPE-OOH | 4 µM | 24 h | Caused ubiquitination of TLR2 in macrophages. | [5] |

| Ferroptosis Induction | CRC cells | RSL3 | 3 µM | 24 h | Induced ferroptotic cell death in a dose- and time-dependent manner. | [6] |

Signaling Pathways of SAPE-OOH Action

The generation of SAPE-OOH and its subsequent signaling can be visualized as two interconnected pathways: the intrinsic ferroptotic pathway and the extrinsic phagocytic pathway.

Generation of SAPE-OOH and Induction of Ferroptosis

This pathway describes the enzymatic production of SAPE-OOH and its role in executing ferroptotic cell death.

Caption: Generation of SAPE-OOH and induction of ferroptosis.

SAPE-OOH-Mediated Phagocytosis by Macrophages

This pathway illustrates how SAPE-OOH on the surface of a ferroptotic cell triggers its engulfment by a macrophage.

Caption: SAPE-OOH-mediated phagocytosis by macrophages via TLR2 signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of SAPE-OOH's mechanism of action are provided below.

Induction of Ferroptosis in HL60 Cells with RSL3

This protocol outlines the steps to induce ferroptosis in the human promyelocytic leukemia cell line HL60 using the specific GPX4 inhibitor, RSL3.[6][7]

Materials:

-

HL60 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

RSL3 (RAS-selective lethal 3) stock solution (e.g., 10 mM in DMSO)

-

6-well plates

-

Incubator (37°C, 5% CO₂)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed HL60 cells in a 6-well plate at a density of 1 x 10⁶ cells per well in 2 mL of complete RPMI-1640 medium.

-

Cell Culture: Incubate the cells overnight to allow for adaptation.

-

Treatment Preparation: Prepare a working solution of RSL3 by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 1-3 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the RSL3 treatment.

-

Treatment: Remove the old medium and add the medium containing RSL3 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).

-

Harvesting: After incubation, collect the cells for downstream analysis.

Caption: Workflow for inducing ferroptosis with RSL3.

Cell Viability Assay using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes the quantification of cell death by staining with propidium iodide, a fluorescent dye that enters cells with compromised membranes.[4][8]

Materials:

-

Treated and control cells

-

FACS tubes (5 mL polypropylene round-bottom tubes)

-

PBS

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water, diluted to a working concentration of 2 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells (both adherent and suspension) and transfer to FACS tubes.

-

Washing: Wash the cells twice with 2 mL of PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

PI Staining: Add 2 µL of 2 µg/mL PI staining solution to each sample.

-

Incubation: Incubate the cells for 5-15 minutes on ice in the dark.

-

Analysis: Analyze the samples on a flow cytometer without a final wash step. PI fluorescence is typically detected in the FL2 or FL3 channel.

Caption: Workflow for cell viability assay using PI staining.

In Vitro Phagocytosis Assay

This protocol details a method to assess the engulfment of ferroptotic cells by macrophages.[9][10][11]

Materials:

-

Macrophages (e.g., THP-1 derived macrophages or bone marrow-derived macrophages)

-

Target cells (e.g., HL60 cells)

-

Fluorescent dyes for labeling cells (e.g., CFSE for target cells and a red fluorescent dye for macrophages)

-

Complete culture medium

-

6-well plates

-

Flow cytometer or confocal microscope

Procedure:

-

Macrophage Preparation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL for 48 hours).

-

Target Cell Labeling: Label the target cells (e.g., HL60) with a green fluorescent dye like CFSE according to the manufacturer's protocol.

-

Induce Ferroptosis: Treat the labeled target cells with a ferroptosis inducer (e.g., RSL3) as described in Protocol 4.1.

-

Macrophage Labeling (Optional): Label the macrophages with a red fluorescent dye.

-

Co-culture: Add the ferroptotic target cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:1).

-

Incubation: Co-culture the cells for a defined period (e.g., 2-4 hours) at 37°C.

-

Analysis:

-

Flow Cytometry: Harvest the cells, stain for a macrophage-specific marker if necessary, and analyze the percentage of macrophages that are double-positive for the macrophage marker and the target cell fluorescent label.

-

Confocal Microscopy: Visualize the engulfment of green fluorescent target cells by red fluorescent macrophages.

-

Caption: Workflow for in vitro phagocytosis assay.

LC-MS/MS Analysis of Oxidized Phospholipids

This protocol provides a general workflow for the identification and quantification of SAPE-OOH and other oxidized phospholipids from cell extracts using liquid chromatography-tandem mass spectrometry.[12][13][14]

Materials:

-

Cell pellets

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

Internal standards for oxidized phospholipids

-

LC-MS/MS system (e.g., coupled with a C18 reversed-phase column)

-

Nitrogen evaporator

Procedure:

-

Lipid Extraction: Extract total lipids from cell pellets using a modified Bligh-Dyer or Folch method. Add internal standards at the beginning of the extraction.

-

Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).

-

LC Separation: Inject the sample onto a reversed-phase LC column. Use a gradient of mobile phases (e.g., water/acetonitrile with formic acid and ammonium formate) to separate the different lipid species.

-

MS/MS Analysis: Analyze the eluting lipids using a mass spectrometer in negative ion mode. Use precursor ion scanning or neutral loss scanning to specifically detect phosphatidylethanolamine-containing lipids. For quantification, use multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for SAPE-OOH.

-

Data Analysis: Identify and quantify SAPE-OOH based on its retention time and specific mass transitions, normalizing to the internal standard.

Caption: Workflow for LC-MS/MS analysis of oxidized phospholipids.

Conclusion

SAPE-OOH is a central player in the execution and immunological consequences of ferroptotic cell death. Its dual role as an intracellular death signal and an extracellular "eat-me" signal highlights the sophisticated molecular orchestration of this cell death modality. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the SAPE-OOH axis in various diseases. A thorough understanding of the mechanisms governing SAPE-OOH's function will be pivotal in the development of novel strategies to either induce or inhibit ferroptosis for therapeutic benefit.

References

- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. appliedcytometry.com [appliedcytometry.com]

- 3. researchgate.net [researchgate.net]

- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 5. researchgate.net [researchgate.net]

- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 9. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage Phagocytosis Assay [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. sfrbm.org [sfrbm.org]

- 13. researchgate.net [researchgate.net]

- 14. portlandpress.com [portlandpress.com]

The Role of 15-Lipoxygenase in the Genesis of 1-Stearoyl-2-15(S)-HpETE-Sn-Glycero-3-PE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic formation of 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE) by 15-lipoxygenase (15-LOX). It details the molecular mechanisms, experimental protocols for analysis, and the significant role of this oxidized phospholipid in the ferroptosis signaling pathway. This document is intended to serve as a comprehensive resource for researchers in lipid biochemistry, cell death, and drug discovery.

Introduction: 15-Lipoxygenase and Phospholipid Oxidation

15-Lipoxygenase (ALOX15) is a member of the lipoxygenase family of non-heme iron-containing dioxygenases.[1] These enzymes catalyze the stereo-specific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[2] While traditionally known to act on free fatty acids like arachidonic acid and linoleic acid, it is now established that 15-LOX can also directly oxidize PUFAs esterified within phospholipids.[3][4] This activity is of particular biological significance as it generates oxidized phospholipids (oxPLs) that act as critical signaling molecules in various physiological and pathological processes.

A key substrate for 15-LOX in this context is 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), a species of phosphatidylethanolamine (PE). The enzymatic action of 15-LOX on SAPE results in the formation of this compound.[1][5] This hydroperoxy-phosphatidylethanolamine has been identified as a crucial initiator of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][6]

The substrate specificity of 15-LOX towards PE is significantly enhanced through its interaction with Phosphatidylethanolamine-Binding Protein 1 (PEBP1).[7][8][9] The formation of a 15-LOX/PEBP1 complex is a pivotal event that redirects the enzymatic activity of 15-LOX from free fatty acids to PE, thereby promoting the generation of pro-ferroptotic signals.[7][8][10]

Enzymatic Reaction and Kinetics

The core reaction involves the dioxygenation of the arachidonoyl moiety at the sn-2 position of SAPE by 15-LOX. This reaction is highly specific, yielding the 15(S)-hydroperoxy derivative.

Quantitative Data

While extensive research has been conducted on the kinetics of 15-LOX with free fatty acid substrates, specific kinetic parameters (Km and Vmax) for the enzymatic conversion of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) are not extensively documented in publicly available literature. The reaction kinetics of 15-LOX are known to be complex, often exhibiting a sigmoidal progress curve with a kinetic lag phase, followed by a linear phase, and eventual suicidal inactivation.[11] The formation of the 15-LOX/PEBP1 complex is a critical determinant of the enzyme's activity towards phospholipid substrates.[7][8] In the presence of PEBP1, the catalytic competence of 15-LOX towards SAPE is significantly enhanced.[10] One study reported that the 15-LOX-1/PEBP1 complex yields both 15-HpETE-PE and 12-HpETE-PE in a 5:1 ratio.[12]

| Enzyme | Substrate | Product(s) | Activator/Complex | Optimal pH | Notes |

| 15-Lipoxygenase (ALOX15) | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) | This compound | PEBP1 | Neutral to slightly alkaline | The 15-LOX/PEBP1 complex is crucial for efficient oxidation of SAPE. |

Signaling Pathway: The Role in Ferroptosis

The generation of this compound is a key initiating event in the ferroptosis signaling cascade. This oxidized phospholipid, integrated into cellular membranes, disrupts membrane integrity and propagates lipid peroxidation.

-

Initiation: The process begins with the formation of the 15-LOX/PEBP1 complex, which enhances the affinity and catalytic activity of 15-LOX towards SAPE within cellular membranes.[7][8][10]

-

Execution: The resulting this compound contributes to the accumulation of lipid hydroperoxides in the membrane. This accumulation is a hallmark of ferroptosis and leads to increased membrane permeability and eventual cell lysis.

-

Regulation: The ferroptotic pathway is counter-regulated by the glutathione peroxidase 4 (GPX4) system, which reduces lipid hydroperoxides to their corresponding alcohols. Inhibition or insufficiency of GPX4 activity sensitizes cells to ferroptosis initiated by 15-LOX-mediated lipid peroxidation.[7]

Experimental Protocols

15-Lipoxygenase Activity Assay with Phospholipid Substrate

This protocol is a synthesized methodology for determining the activity of 15-LOX on a phospholipid substrate, such as SAPE.

Materials:

-

Purified recombinant 15-lipoxygenase

-

Purified PEBP1

-

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Reaction termination solution: Methanol with an antioxidant (e.g., butylated hydroxytoluene, BHT)

-

Internal standard for mass spectrometry (e.g., a deuterated version of the product)

Procedure:

-

Enzyme-PEBP1 Complex Formation: Pre-incubate purified 15-LOX and PEBP1 in the assay buffer at room temperature for 10-15 minutes to allow for complex formation.

-

Substrate Preparation: Prepare a solution of SAPE in an appropriate solvent (e.g., ethanol) and then disperse it in the assay buffer to form liposomes or micelles.

-

Reaction Initiation: Initiate the reaction by adding the SAPE suspension to the pre-formed 15-LOX/PEBP1 complex.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding an excess of the cold reaction termination solution.

-

Sample Preparation for Analysis: Add the internal standard, and proceed with lipid extraction.

Lipid Extraction

A modified Bligh-Dyer or Folch extraction method is commonly used for the extraction of oxidized phospholipids.

Procedure:

-

To the terminated reaction mixture, add chloroform and methanol to achieve a final solvent ratio of approximately 1:2:0.8 (chloroform:methanol:water).

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for HPLC-MS/MS analysis (e.g., methanol or isopropanol).

Analysis by HPLC-MS/MS

The quantification of this compound is typically performed using reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

-

HPLC Column: A C18 reverse-phase column is suitable for separating the oxidized phospholipid from its unoxidized precursor and other lipid species.

-

Mobile Phase: A gradient of solvents, such as water with a small amount of formic acid and acetonitrile/isopropanol, is commonly used.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often employed for the detection of phospholipids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The transitions would be set for the precursor ion of this compound and its characteristic product ions.

Conclusion

The enzymatic formation of this compound by the 15-LOX/PEBP1 complex is a critical step in the initiation of ferroptosis. Understanding the intricacies of this reaction and the subsequent signaling pathway is paramount for the development of novel therapeutic strategies targeting diseases where ferroptosis plays a pathogenic role, such as in certain cancers, neurodegenerative disorders, and ischemia-reperfusion injury. The experimental protocols outlined in this guide provide a framework for researchers to investigate this pathway and to screen for potential modulators of 15-LOX activity on phospholipid substrates. Further research is warranted to fully elucidate the kinetic parameters of this reaction and to explore the full spectrum of its biological implications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. caymanchem.com [caymanchem.com]

- 5. uab.edu [uab.edu]

- 6. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxidized Phospholipids: Key Signaling Molecules in Ferroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] Unlike other forms of programmed cell death, such as apoptosis, ferroptosis is driven by the accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] Emerging evidence has highlighted the central role of oxidized phospholipids (OxPLs) not merely as byproducts of oxidative damage but as critical signaling molecules that actively propagate the ferroptotic death signal. This technical guide provides a comprehensive overview of the generation and signaling functions of OxPLs in ferroptosis, detailed experimental protocols for their study, and quantitative data to support experimental design and interpretation.

Generation of Oxidized Phospholipids in Ferroptosis

The initiation of ferroptosis is intrinsically linked to the generation of specific oxidized phospholipids, primarily phosphatidylethanolamines (PE) containing polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and adrenic acid (AdA).[2] This process is orchestrated by a series of enzymatic reactions:

-

PUFA Incorporation into Phospholipids: The enzymes Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) are crucial for esterifying AA and AdA into PEs, thereby enriching cellular membranes with substrates for lipid peroxidation.[3] The presence of these PUFA-containing PEs is a prerequisite for the execution of ferroptosis.

-

Lipid Peroxidation by Lipoxygenases (LOXs): 15-lipoxygenase (15-LOX) plays a key role in the specific oxidation of AA-PE and AdA-PE, generating phospholipid hydroperoxides (PE-OOH) such as 15-hydroperoxy-arachidonoyl-phosphatidylethanolamine (15-HpETE-PE).[2][4] These PE-OOH species are considered the primary executioner molecules in ferroptosis.

-

The Role of Iron: The process is iron-dependent, as ferrous iron (Fe2+) can catalyze the decomposition of lipid hydroperoxides into highly reactive lipid radicals, which then propagate a chain reaction of lipid peroxidation, amplifying the damage to cellular membranes.[1]

Signaling Pathways of Oxidized Phospholipids in Ferroptosis

The accumulation of OxPLs, particularly PE-OOH, triggers a cascade of events leading to cell death. The central regulatory hub of this pathway is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides by reducing them to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[3]

The Core Axis of Ferroptosis Signaling:

-

GPX4 Inactivation: Inhibition of GPX4, either directly by molecules like RSL3 or indirectly through depletion of its cofactor GSH by compounds like erastin, leads to the accumulation of PE-OOH.[5][6]

-

OxPLs as Death Signals: The buildup of PE-OOH serves as a lethal signal, leading to increased membrane permeability, disruption of organelle function, and eventual cell lysis.[2]

The signaling pathway can be visualized as follows:

Quantitative Data in Ferroptosis Research

The following tables summarize key quantitative data related to the induction and inhibition of ferroptosis, providing a reference for experimental design.

Table 1: IC50 Values of Common Ferroptosis Inducers

| Inducer | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Erastin | HeLa | Cervical Cancer | 30.88 | 24 | [7] |

| Erastin | SiHa | Cervical Cancer | 29.40 | 24 | [7] |

| Erastin | MDA-MB-231 | Triple-Negative Breast Cancer | 40 | 24 | [7][8] |

| Erastin | MCF-7 | Breast Cancer | 80 | 24 | [7][8] |

| Erastin | HGC-27 | Gastric Cancer | 14.39 | Not Specified | [7][9] |

| RSL3 | HN3 | Head and Neck Cancer | 0.48 | 72 | [7][10] |

| RSL3 | HN3-rslR | Head and Neck Cancer (resistant) | 5.8 | 72 | [7][10] |

| RSL3 | A549 | Non-small cell lung cancer | 0.5 | 24 | [7] |

| RSL3 | H1975 | Non-small cell lung cancer | 0.15 | 24 | [10] |

| RSL3 | HCT116 | Colorectal Cancer | 4.084 | 24 | [5] |

| RSL3 | LoVo | Colorectal Cancer | 2.75 | 24 | [5] |

| RSL3 | HT29 | Colorectal Cancer | 12.38 | 24 | [5] |

| RSL3 | MCF7 | Luminal Breast Cancer | > 2 | 72 | [11] |

| RSL3 | MDAMB415 | Luminal Breast Cancer | > 2 | 72 | [11] |

| RSL3 | ZR75-1 | Luminal Breast Cancer | > 2 | 72 | [11] |

Table 2: Fold Change of Oxidized Phospholipids During Ferroptosis

| Oxidized Phospholipid | Condition | Fold Change vs. Control | Cell/Tissue Type | Reference |

| Oxygenated esterified AA | RSL3 treatment | ~2.8 | WT Pfa1 cells | [2] |

| Oxygenated esterified AdA | RSL3 treatment | ~4.9 | WT Pfa1 cells | [2] |

| PC (40:8) | Exogenous CLA 18:2 | 226 | Not specified | [12] |

| PE (p40:8) | Exogenous CLA 18:2 | 22.2 | Not specified | [12] |

| Total Lipid ROS | RSL3 treatment | ~4 | Bone marrow-derived macrophages | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of oxidized phospholipids in ferroptosis.

Induction of Ferroptosis in Cell Culture

This protocol provides a general guideline for treating cultured cells with ferroptosis inducers.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Ferroptosis inducers (e.g., Erastin, RSL3 dissolved in DMSO)

-

Ferroptosis inhibitor (e.g., Ferrostatin-1 for validation)

-

Multi-well plates (6, 12, 24, or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.[7]

-

Cell Culture: Incubate the cells overnight to allow for attachment.[7]

-

Treatment Preparation: Prepare working solutions of the ferroptosis inducers (and inhibitors, if used) by diluting the stock solutions in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[7]

-

Treatment: Remove the old medium and add the medium containing the ferroptosis inducers. For control wells, add medium with the same concentration of DMSO used for the highest concentration of the inducer.[7]

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[7]

-

Analysis: Proceed with downstream assays to assess cell viability, lipid peroxidation, and protein expression.[7]

Detection of Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid ROS. The unoxidized probe fluoresces red, while oxidation shifts its emission to green.[14]

Materials:

-

Cells treated with ferroptosis inducers/inhibitors

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microscope or flow cytometer

Procedure for Fluorescence Microscopy:

-

Probe Incubation: Incubate cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[15]

-

Washing: Wash the cells twice with HBSS.[15]

-

Treatment: Add desired treatments in HBSS and incubate as needed.[15]

-

Imaging: Examine cells by fluorescence microscopy. The reduced form of the dye is excited around 581 nm and emits at ~591 nm (red), while the oxidized form is excited around 488 nm and emits at ~510 nm (green).[14][15]

Procedure for Flow Cytometry:

-

Cell Preparation: For adherent cells, trypsinize to create a single-cell suspension. For suspension cells, collect by centrifugation. Wash cells twice with PBS.[12]

-

Probe Incubation: Resuspend cells in PBS containing 2-10 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C.[12]

-

Washing: Wash the cells twice with PBS.[12]

-

Analysis: Resuspend cells in PBS and analyze on a flow cytometer, detecting fluorescence in both the green (e.g., FITC) and red (e.g., PE-Texas Red) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[16]

Quantification of Glutathione (GSH)

This protocol outlines a colorimetric method for determining GSH levels in cell lysates.

Materials:

-

Cell lysate

-

5% Sulfosalicylic acid (SSA) for deproteination

-

Glutathione Reductase (GR)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

NADPH

-

Phosphate-EDTA buffer

-

96-well plate and microplate reader

Procedure:

-

Sample Preparation: Harvest cells and lyse them in cold 5% SSA. Centrifuge to remove precipitated proteins and collect the supernatant.[1]

-

Assay Reaction: In a 96-well plate, add the sample supernatant, DTNB, and GR to the reaction buffer.[17]

-

Initiate Reaction: Start the reaction by adding NADPH.[17]

-

Measurement: Immediately monitor the change in absorbance at 405-412 nm over time. The rate of color change is proportional to the GSH concentration.[17]

-

Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.[17]

GPX4 Activity Assay

This protocol measures GPX4 activity indirectly by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase.

Materials:

-

Cell lysate

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 2.0 mM EDTA)

-

Glutathione (GSH) solution

-

Glutathione Reductase (GR) solution

-

NADPH solution

-

Hydroperoxide substrate (e.g., Cumene hydroperoxide or phosphatidylcholine hydroperoxide)

-

96-well plate and microplate reader

Procedure:

-

Sample Preparation: Harvest cells and lyse them in cold assay buffer containing a mild detergent (e.g., 0.1% Triton X-100). Centrifuge to clarify the lysate and determine the protein concentration.[18]

-

Reaction Mixture: In a 96-well plate, add the cell lysate, GSH solution, GR solution, and NADPH solution to the assay buffer.[18]

-

Initiate Reaction: Start the reaction by adding the hydroperoxide substrate.[18]

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.[18]

-

Calculation: Calculate the rate of NADPH oxidation (ΔA340/min). The GPX4 activity is proportional to this rate and can be calculated using the molar extinction coefficient of NADPH.[18]

Western Blotting for Ferroptosis-Related Proteins

This protocol details the detection of key proteins involved in ferroptosis, such as GPX4, ACSL4, and SLC7A11.

Materials:

-

Cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GPX4, anti-ACSL4, anti-SLC7A11, anti-FTH1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[19]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[19]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.[7]

-

Analysis: Quantify the band intensities and normalize them to a loading control.[7]

TUNEL Assay for Cell Death Detection

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis and other forms of cell death. While not specific to ferroptosis, it can be used to quantify cell death in conjunction with ferroptosis-specific markers.

Materials:

-

Adherent cells grown on coverslips or in plates

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Wash buffers (e.g., PBS)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure for Adherent Cells:

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-25 minutes at room temperature.[16][20]

-

Washing: Wash cells twice with PBS.[20]

-

Permeabilization: Incubate cells with 0.1-0.2% Triton X-100 in PBS for 5-15 minutes.[16][20]

-

Labeling: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[16][20]

-

Washing: Wash the cells three times with PBS.[20]

-

Mounting and Visualization: Mount the coverslips with mounting medium containing DAPI and visualize under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green with FITC-dUTP) in the nucleus.[20]

Lipid Extraction and LC-MS/MS Analysis of Oxidized Phospholipids

This protocol provides a general method for the extraction and analysis of OxPLs from biological samples.

Materials:

-

Cell pellets or tissue samples

-

Chloroform, Methanol, Water (LC-MS grade)

-

Internal standards for different phospholipid classes

-

Nitrogen gas evaporator

-

LC-MS/MS system

Procedure:

-

Lipid Extraction (Folch Method): Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture. Add water to induce phase separation. Collect the lower organic phase containing the lipids.[21]

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the lipid extract in the initial mobile phase for LC-MS analysis.[21]

-

LC-MS/MS Analysis: Inject the sample onto an LC system coupled to a mass spectrometer. Use a suitable column (e.g., C18 for reverse-phase or HILIC) to separate the different phospholipid species.[21]

-

Data Acquisition: Acquire data in both positive and negative ion modes. Use precursor ion scanning or neutral loss scans to identify specific phospholipid classes, and product ion scans to identify the fatty acyl chains and modifications.

-

Quantification: Quantify the different OxPL species by comparing their peak areas to those of the internal standards.

Conclusion

Oxidized phospholipids are integral to the execution of ferroptosis, acting as potent signaling molecules that drive this unique form of regulated cell death. A thorough understanding of their generation, signaling pathways, and the methods used for their detection and quantification is essential for researchers in both basic science and drug development. The protocols and data presented in this guide provide a solid foundation for investigating the role of OxPLs in ferroptosis and for the development of novel therapeutic strategies targeting this pathway in various diseases, including cancer and neurodegenerative disorders.

References

- 1. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. portlandpress.com [portlandpress.com]

- 12. abpbio.com [abpbio.com]

- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. clyte.tech [clyte.tech]

- 15. nwlifescience.com [nwlifescience.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. studylib.net [studylib.net]

- 19. mdpi.com [mdpi.com]

- 20. sfrbm.org [sfrbm.org]

- 21. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Biological Activities of 15(S)-HpETE-SAPE

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroperoxyeicosatetraenoic acid-succinoyl-aminopropyl ether, commonly abbreviated as 15(S)-HpETE-SAPE or 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine, is an oxidized phospholipid that has garnered significant attention in the scientific community for its pivotal role in regulating a form of programmed cell death known as ferroptosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological functions of 15(S)-HpETE-SAPE, with a particular focus on its involvement in cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of lipid biochemistry, cell biology, and drug discovery.

Chemical and Physical Properties

15(S)-HpETE-SAPE is a complex lipid molecule composed of a stearic acid residue at the sn-1 position, a 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) residue at the sn-2 position, and a phosphoethanolamine headgroup. The presence of the hydroperoxy functional group and the polyunsaturated fatty acid chain makes this molecule susceptible to further oxidation and degradation, necessitating careful handling and storage.

| Property | Value | Reference |

| Synonyms | 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine, 15(S)-HpETE-SAPE, 15(S)-hydroperoxyeicostetraenoic acid-SAPE | [1][2] |

| CAS Number | 154436-49-4 | [3] |

| Molecular Formula | C43H78NO10P | [3] |

| Molecular Weight | 800.1 g/mol | [3] |

| Appearance | Supplied as a solution in ethanol | [2] |

| Purity | ≥90% | [3] |

| UV/Vis (λmax) | 237 nm | [2] |

| Solubility | Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml | [3] |

| Storage | -80°C | [2] |

| Stability | ≥ 2 years at -80°C | [2] |

Experimental Protocols

Enzymatic Synthesis of 15(S)-HpETE-SAPE

The primary route for the formation of 15(S)-HpETE-SAPE is through the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) by the enzyme 15-lipoxygenase (15-LO).[3]

Materials:

-

1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

-

Soybean 15-lipoxygenase (15-LO)

-

Borate buffer (0.2 M, pH 9.0)

-

Deoxycholate

-

Sodium borohydride (for reduction to 15(S)-HETE-SAPE if desired)

-

Solid-phase extraction (SPE) C18 columns

-

HPLC system with a C18 column

Procedure:

-

Incubate SAPE with soybean 15-LO in 0.2 M borate buffer (pH 9.0) containing 10 mM deoxycholate at room temperature.[4]

-

Monitor the reaction progress by measuring the absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.[4]

-

Terminate the reaction after approximately 30 minutes.[4]

-

For the synthesis of the more stable hydroxy derivative (15(S)-HETE-SAPE), reduce the hydroperoxide intermediate with an excess of sodium borohydride.[4]

-

Extract the lipid products from the reaction mixture using a C18 solid-phase extraction column.[4]

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system equipped with a UV detector.

-

Reverse-phase C18 column (e.g., Waters XBridge C18, 4.6 x 100 mm, 5 µm particle size).[4]

Mobile Phase:

-

A gradient of mobile phase A (methanol/water 1:1 containing 0.01% acetic acid) and mobile phase B (100% methanol) is typically used.[4]

Procedure:

-

Dissolve the extracted lipid sample in the initial mobile phase.

-

Inject the sample onto the C18 column.

-

Elute the lipids using a suitable gradient program, monitoring the effluent at 237 nm.

-

Collect the fraction corresponding to the 15(S)-HpETE-SAPE peak.

-

Evaporate the solvent under a stream of nitrogen and store the purified product at -80°C.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific detection and quantification of 15(S)-HpETE-SAPE.

Sample Preparation:

-

Extract lipids from the biological sample using a suitable method, such as a solid-phase extraction with a C18 column.[4]

Chromatography:

-

Utilize a reverse-phase C18 or a hydrophilic interaction chromatography (HILIC) column.[5][6][7] A C18 column separates based on hydrophobicity, while a HILIC column separates based on the polarity of the headgroup.[6][7]

Mass Spectrometry:

-

Employ electrospray ionization (ESI) in negative ion mode for the analysis of phosphatidylethanolamine species.[5]

-

Perform tandem mass spectrometry (MS/MS) to obtain structural information. Key fragment ions for phosphatidylethanolamine-containing lipids include those corresponding to the neutral loss of the phosphoethanolamine headgroup and the individual fatty acyl chains.

Biological Function and Signaling Pathways

15(S)-HpETE-SAPE is a critical mediator of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[8]

The Role of 15(S)-HpETE-SAPE in Ferroptosis

The synthesis of 15(S)-HpETE-SAPE is catalyzed by the 15-lipoxygenase (15-LO) enzyme, which exhibits a change in substrate specificity when complexed with phosphatidylethanolamine-binding protein 1 (PEBP1).[9][10][11] This complex preferentially oxidizes arachidonic acid esterified at the sn-2 position of phosphatidylethanolamine (PE), leading to the formation of 15-HpETE-PE.[10]

The accumulation of these oxidized phospholipids in cellular membranes, particularly in the presence of iron, leads to a cascade of events including increased membrane permeability and eventual cell lysis. The antioxidant enzyme glutathione peroxidase 4 (GPX4) plays a crucial role in preventing ferroptosis by reducing lipid hydroperoxides to their corresponding alcohols.[11][12] Inhibition or depletion of GPX4 activity, therefore, sensitizes cells to ferroptosis induced by molecules like 15(S)-HpETE-SAPE.

Below is a diagram illustrating the enzymatic synthesis of 15(S)-HpETE-SAPE and its role in the ferroptosis signaling pathway.

Experimental Workflow for Inducing Ferroptosis with 15(S)-HpETE-SAPE

This protocol outlines a general procedure for inducing ferroptosis in a cell-based model using 15(S)-HpETE-SAPE.

Materials:

-

Adherent cell line (e.g., HT-1080 fibrosarcoma cells)[13]

-

Complete cell culture medium

-

15(S)-HpETE-SAPE (dissolved in ethanol)

-

GPX4 inhibitor (e.g., RSL3) (optional, for sensitizing cells)

-

Ferroptosis inhibitor (e.g., Ferrostatin-1) (for control)

-

Reagents for assessing cell viability (e.g., CellTiter-Glo) and lipid peroxidation (e.g., C11-BODIPY 581/591).[14]

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for approximately 70-80% confluency at the time of treatment.[14]

-

Treatment Preparation: Prepare working solutions of 15(S)-HpETE-SAPE, RSL3, and Ferrostatin-1 in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration of 15(S)-HpETE-SAPE for the chosen cell line.

-

Cell Treatment:

-

For the experimental group, treat cells with the desired concentration of 15(S)-HpETE-SAPE.

-

To enhance ferroptosis, cells can be co-treated with a GPX4 inhibitor like RSL3.[8]

-

For a negative control, treat cells with the vehicle (ethanol).

-

For an inhibition control, co-treat cells with 15(S)-HpETE-SAPE and Ferrostatin-1.

-

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).[14]

-

Assessment of Ferroptosis:

-

Cell Viability: Measure cell viability using an appropriate assay such as the CellTiter-Glo luminescent cell viability assay.[14]

-

Lipid Peroxidation: Quantify lipid peroxidation using a fluorescent probe like C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation.[14]

-

Below is a diagram illustrating the experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of phosphatidylethanolamine molecular species in various food matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. waters.com [waters.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Discovery and Role of 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe (SAPE-OOH) as a Pivotal Inducer of Ferroptosis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

Executive Summary

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a critical process in various pathologies and a promising target for therapeutic intervention. While the accumulation of lipid hydroperoxides is a hallmark of ferroptosis, the specific molecular species that act as the ultimate executioners of this death program have been a subject of intense investigation. This technical guide details the discovery of 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe (SAPE-OOH), an oxidized phosphatidylethanolamine, as a key ferroptosis-inducing molecule. We will explore the signaling pathways leading to its generation, present quantitative data on its activity, outline the experimental protocols used in its discovery, and provide visual diagrams of the core mechanisms.

The Discovery of an Executioner: From General Peroxidation to a Specific Signal

The journey to identifying SAPE-OOH began with the understanding that the enzyme Glutathione Peroxidase 4 (GPX4) is central to preventing ferroptosis.[1] GPX4's primary role is to reduce and detoxify phospholipid hydroperoxides (PL-OOH).[2] Its inhibition, for example by the small molecule RSL3, leads to the uncontrolled accumulation of these reactive species and subsequent cell death.[2]

Early research established that polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), were essential for ferroptosis. However, a critical breakthrough was the discovery that these PUFAs must be esterified into a specific class of phospholipids—phosphatidylethanolamines (PE)—to become substrates for the lethal oxidation.[2] The enzyme Acyl-CoA Synthase 4 (ACSL4) was identified as the key catalyst for this esterification process. Cells lacking ACSL4 are resistant to ferroptosis, highlighting the importance of PUFA-containing PEs (PUFA-PEs).[2]

Using advanced techniques like quantitative redox lipidomics, researchers were able to pinpoint the exact molecular species generated during GPX4 inhibition. They discovered that lipoxygenases (LOXs), specifically 15-lipoxygenase (15-LOX), catalyze the oxygenation of PUFA-PEs.[2][3] This enzymatic action generates doubly- and triply-oxygenated PE species containing a 15-hydroperoxy group, which act as potent death signals.[2] Among these, this compound (SAPE-OOH) was identified as a specific and potent inducer of ferroptotic cell death.[2][4][5]

Further research revealed that the catalytic activity of 15-LOX towards PE substrates is significantly enhanced when it forms a complex with Phosphatidylethanolamine Binding Protein 1 (PEBP1).[6][7][8] This PEBP1/15-LOX complex is now considered a master regulator of ferroptosis, as it directly generates the hydroperoxy-PE death signals.[7][8][9]

Data Presentation: The Potency of SAPE-OOH

The following tables summarize the quantitative data from key experiments demonstrating the ferroptosis-inducing activity of SAPE-OOH.

Table 1: Effect of Exogenous SAPE-OOH on Ferroptotic Cell Death in Mouse Embryonic Fibroblasts (MEFs)

| Cell Line | Primary Treatment | SAPE-OOH Concentration | Outcome |

| Wild-Type (WT) Pfa1 MEFs | RSL3 (100 nM, 6 hrs) | 0.6 µM | Increased ferroptotic cell death[4][5][10] |

| Wild-Type (WT) Pfa1 MEFs | RSL3 (100 nM, 6 hrs) | 0.9 µM | Increased ferroptotic cell death[2][4][5][10] |

| Acsl4 Knockout (KO) Pfa1 MEFs | RSL3 (100 nM, 6 hrs) | 0.6 µM | Increased ferroptotic cell death[4][5][10] |

| Acsl4 Knockout (KO) Pfa1 MEFs | RSL3 (100 nM, 6 hrs) | 0.9 µM | Strongly enhanced RSL3-triggered ferroptosis[2][4][5][10] |

| Wild-Type (WT) Pfa1 MEFs | None | 0.9 µM | Did not induce ferroptosis alone[2] |

Note: The enhancement of cell death in Acsl4 KO cells is particularly significant, as it demonstrates that SAPE-OOH acts downstream of ACSL4 and can override the resistance conferred by the inability to esterify AA into PE.[2]

Table 2: SAPE-OOH as a Phagocytic "Eat-Me" Signal

| Cell Line | Treatment | Outcome | Reference |

| Naive HL60 Cells | Supplemented with SAPE-OOH (2.5 µM, 6 hrs) | Became effective targets for phagocytosis by macrophages | [11] |

| Gpx4 KO MEFs | - | Showed significantly higher content of SAPE-OOH compared to WT | [11][12] |

| L1210 Cells | RSL3 (5 µM, 6 h) or SAPE-OOH (10 µM, 6 h) | In vivo phagocytosis by peritoneal macrophages was observed in WT mice but suppressed in Tlr2 KO mice | [12] |

Experimental Protocols

The discovery and validation of SAPE-OOH's role in ferroptosis rely on a series of key experimental procedures.

Ferroptosis Induction and Cell Death Quantification

-

Induction: Ferroptosis is typically induced in cell culture by inhibiting GPX4.

-

RSL3: A covalent inhibitor of GPX4, used at concentrations ranging from 100 nM to 1 µM for 6-24 hours depending on the cell line.[2][13]

-

Erastin: An inhibitor of the system Xc- cystine/glutamate antiporter, which depletes intracellular cysteine and subsequently glutathione, leading to GPX4 inactivation. Used at various concentrations.

-

-

Quantification of Cell Death:

-

LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane rupture. Its activity in the supernatant is measured spectrophotometrically and is proportional to the percentage of dead cells.[2]

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It intercalates with DNA in dead cells, emitting a red fluorescence that can be quantified by flow cytometry or fluorescence microscopy.[11]

-

Detection and Quantification of Lipid Peroxidation

-

Lipidomics Analysis (LC-MS/MS): This is the gold-standard method for identifying and quantifying specific lipid species.

-

Lipid Extraction: Cells are harvested, and total lipids are extracted using a solvent system (e.g., Folch or Bligh-Dyer methods).

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatography (LC) system to separate different lipid classes.

-

Mass Spectrometry: The separated lipids are ionized and analyzed by a tandem mass spectrometer (MS/MS). Specific oxidized phospholipids like SAPE-OOH are identified by their unique mass-to-charge ratio and fragmentation patterns.[2][11]

-

-

Fluorescent Probes:

-

BODIPY™ 581/591 C11: A lipophilic fluorescent dye that incorporates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion, its fluorescence emission shifts from red to green, allowing for ratiometric analysis of lipid peroxidation by flow cytometry.

-

LiperFluo: A fluorescent probe that specifically detects lipid hydroperoxides, offering a more direct measurement of the key molecules in ferroptosis.[2]

-

Phagocytosis Assay

-

Co-culture System:

-

Target Cell Preparation: "Prey" cells (e.g., HL60 or 4T1 cancer cells) are fluorescently labeled (e.g., with a green dye) and then treated with a ferroptosis inducer like RSL3 or directly with SAPE-OOH.[12][13]

-

Macrophage Preparation: "Predator" cells (e.g., PMA-activated THP-1 cells or primary macrophages) are labeled with a different fluorescent dye (e.g., red).[13]

-

Co-incubation: The two cell populations are mixed and incubated for 1.5-2 hours to allow phagocytosis to occur.[13]

-

-

Analysis: The percentage of macrophages that have engulfed the target cells (i.e., cells showing both red and green fluorescence) is quantified using flow cytometry or fluorescence microscopy.[12][13]

Visualizing the Core Mechanisms

The following diagrams, rendered in DOT language, illustrate the key pathways and workflows related to SAPE-OOH and ferroptosis.

Diagram 1: Signaling Pathway of SAPE-OOH Formation and Action

References

- 1. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]

- 2. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Ferroptosis: principles and significance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals [escholarship.org]

- 8. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS 154436-49-4 | Cayman Chemical | Biomol.com [biomol.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Double-Edged Sword: Oxidized Phosphatidylethanolamines in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (oxPLs), once considered mere byproducts of cellular damage, are now recognized as potent signaling molecules with profound implications for human health and disease. Among these, oxidized phosphatidylethanolamines (oxPE) have emerged as critical players in the pathophysiology of a wide range of inflammatory, cardiovascular, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of oxPE, focusing on their generation, their role in disease pathogenesis, and the experimental methodologies used to study them. For researchers and drug development professionals, a deeper understanding of oxPE biology offers promising new avenues for diagnostics and therapeutic intervention.

Generation of Oxidized Phosphatidylethanolamines

Phosphatidylethanolamines (PE), key components of cellular membranes, are rich in polyunsaturated fatty acids (PUFAs), making them highly susceptible to oxidation. The generation of oxPE can occur through both non-enzymatic and enzymatic pathways.

Non-enzymatic oxidation is primarily driven by reactive oxygen species (ROS) produced during normal metabolic processes or under conditions of oxidative stress.[1][2] This free radical-mediated peroxidation of PUFA-containing PE results in a heterogeneous mixture of oxidation products, including hydroperoxides, hydroxides, and truncated species.[1][2]

Enzymatic oxidation is a more specific process catalyzed by enzymes such as lipoxygenases (LOXs).[3] For instance, 12/15-LOX can directly oxygenate arachidonoyl- and adrenoyl-containing PEs, generating specific hydroperoxy-PE species that have been implicated as death signals in ferroptosis.[3]

The Role of oxPE in Disease Pathogenesis

The accumulation of oxPE in tissues is associated with a variety of pathological conditions. Their biological effects are diverse and context-dependent, acting as both initiators and modulators of disease processes.

Inflammatory Diseases

OxPE are potent inflammatory mediators. They can act as damage-associated molecular patterns (DAMPs) that are recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptor 2 (TLR2).[2][4] The interaction of oxPE with TLR2 on macrophages can trigger downstream signaling cascades, leading to the activation of mitogen-activated protein kinases (MAPKs) like c-Jun N-terminal kinase (JNK) and p38, and subsequent production of pro-inflammatory cytokines.[2][4]

Cardiovascular Disease

Oxidative modification of lipoproteins is a key event in the development of atherosclerosis.[1][5] OxPE are major components of oxidized low-density lipoprotein (oxLDL) and are found in atherosclerotic plaques.[5] Within the plaque, oxPE contribute to inflammation, foam cell formation, and endothelial dysfunction.[5]

Neurodegenerative Diseases

Oxidative stress and lipid peroxidation are strongly implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD).[6][7] Studies have shown altered levels of PE and their metabolites in the brains of AD patients compared to healthy controls.[7][8][9] While direct quantitative data for specific oxPE species in AD brain tissue is still emerging, the correlation between overall lipid peroxidation and the extent of neurodegeneration suggests a significant role for these oxidized lipids.[6] For example, levels of F2-isoprostanes, stable products of arachidonic acid peroxidation, are significantly elevated in the ventricular fluid of AD patients and correlate with the severity of brain degeneration.[6]

Quantitative Data on oxPE in Disease

The precise quantification of specific oxPE species in biological samples is technically challenging but crucial for understanding their role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. While comprehensive tables of oxPE concentrations across various diseases are still an active area of research, the following table summarizes representative findings.

| Disease State | Tissue/Fluid | oxPE Species/Marker | Concentration/Change | Reference |

| Atherosclerosis | Human Atherosclerotic Plaques | Oxidation-specific epitopes (general marker for oxPL) | Increased abundance in macrophage-rich areas and necrotic cores of advanced lesions. | [5] |

| Alzheimer's Disease | Post-mortem Brain (Frontal Cortex & Hippocampus) | Total Phosphatidylethanolamine | ~20% decrease in AD brains compared to controls. | [8] |

| Alzheimer's Disease | Post-mortem Brain | Glycerophosphoethanolamine | 21-52% higher in AD brains compared to controls. | [9] |

| Alzheimer's Disease | Ventricular Fluid | F2-Isoprostanes (marker of lipid peroxidation) | Significantly elevated in AD patients compared to controls (p < 0.01). | [6] |

| Rheumatoid Arthritis | Synovial Fluid | Various lipid species (untargeted analysis) | Identification of almost 70 different lipid components, with changes in lysophosphatidylcholine and phosphatidylcholine species. | [3][10] |

Experimental Protocols

Lipid Extraction from Tissues (Modified Folch Method)[1][2][11]